molecular formula C16H13ClN2O3 B3000895 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea CAS No. 2194907-47-4

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea

Cat. No.: B3000895
CAS No.: 2194907-47-4
M. Wt: 316.74
InChI Key: WGKBAIHGKVUTQF-UHFFFAOYSA-N
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Description

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a bifuran-methyl substituent (Figure 1). The urea core (-NH-CO-NH-) serves as a critical pharmacophore, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(22-12)11-7-8-21-10-11/h1-8,10H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKBAIHGKVUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea typically involves the following steps:

    Formation of the Bifuran Intermediate: The bifuran moiety can be synthesized through a coupling reaction of furan derivatives under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

    Chlorophenyl Urea Formation: The chlorophenyl group can be introduced through a reaction between 2-chloroaniline and an isocyanate derivative.

    Final Coupling: The bifuran intermediate is then coupled with the chlorophenyl urea under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The bifuran and chlorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Substituents

The compound shares structural motifs with several urea derivatives and chlorophenyl-containing analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Target/Activity Reference
1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea Urea - 2-Chlorophenyl
- Bifuran-methyl
Not explicitly stated (potential enzyme inhibition)
AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) Urea - 2-Chloro-4-fluorobenzoyl
- Hydroxy-methoxyphenyl
Glycogen phosphorylase inhibition (allosteric site)
FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea) Urea - Fluorophenyl-ethyl
- Thiazole-benzimidazole
Synthetic analog (target unspecified)
Cl-4AS-1 (N-(2-chlorophenyl)-1,4a,6a-trimethyl-2-oxo-tetradecahydroquinoline-7-carboxamide) Carboxamide - 2-Chlorophenyl
- Trimethylquinoline
Synthetic analog (target unspecified)
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Indole - 2-Chlorophenyl
- Piperidinyl-dimethylbenzyl
MRSA synergist with carbapenems

Functional Insights from Structural Analogues

Urea Derivatives (AVE#21, FTBU-1)
  • AVE#21 : Shares the urea core and a halogenated aromatic group (2-chloro-4-fluorobenzoyl). This compound inhibits glycogen phosphorylase by binding to an allosteric site, as demonstrated in docking studies using complexes 2QN1 and 2QN2 . The hydroxy-methoxyphenyl group may enhance binding affinity compared to the bifuran-methyl group in the target compound.
  • FTBU-1: Contains a fluorophenyl-ethyl group and a thiazole-benzimidazole moiety.
Chlorophenyl-Containing Compounds (Cl-4AS-1, CDFII)
  • Cl-4AS-1: Features a 2-chlorophenyl group linked to a carboxamide-quinoline scaffold. Though structurally distinct from urea derivatives, the 2-chlorophenyl substituent is a shared feature that may influence target selectivity .
  • CDFII : Combines a 2-chlorophenyl group with a piperidinyl-indole scaffold. It acts as a synergist with carbapenems against MRSA , highlighting the role of chlorophenyl groups in disrupting bacterial resistance mechanisms .

Key Differences and Implications

The 2-chlorophenyl group is a common feature in Cl-4AS-1 and CDFII but paired with non-urea scaffolds, suggesting divergent biological pathways.

Target Specificity: Urea derivatives (e.g., AVE#21) are linked to enzyme inhibition (e.g., glycogen phosphorylase), while chlorophenyl-indole analogs (e.g., CDFII) target bacterial synergism. This indicates that the urea core may favor eukaryotic enzyme interactions, whereas non-urea scaffolds might prioritize prokaryotic targets.

Synthetic Accessibility: Cl-4AS-1 and FTBU-1 are noted as in-house synthesized compounds, implying modular synthetic routes for optimizing substituents . The bifuran-methyl group in the target compound may require specialized synthesis due to its fused heterocyclic system.

Biological Activity

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis methods, and various applications in research.

Chemical Structure

The molecular formula for this compound is C16H14ClN3OC_{16}H_{14}ClN_{3}O. The structure comprises a bifuran moiety linked to a chlorophenyl group via a urea functional group. This combination suggests potential interactions with biological targets due to the presence of both aromatic and polar functionalities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-bifuran-5-carboxaldehyde with 2-chlorophenyl isocyanate. The reaction is often conducted in the presence of a base such as triethylamine under controlled conditions. Purification methods include recrystallization or chromatography to ensure high yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, related urea derivatives have shown GI50 (the concentration required to inhibit cell growth by 50%) values ranging from 15.115.1 to 28.7μM28.7\,\mu M against various cancer cell lines such as MDA-MB-435 (breast cancer) and CAKI-1 (renal cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds displayed minimum inhibitory concentration (MIC) values between 31.2531.25 to 62.5μg/mL62.5\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The bifuran moiety may interact with aromatic residues in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The chlorophenyl group can engage in hydrogen bonding or hydrophobic interactions with receptor sites, modulating cellular signaling pathways .

Study on Antitumor Activity

A study published in MDPI assessed the antitumor effects of various urea derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cell lines while showing minimal toxicity towards normal cells .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of bifuran-based compounds. It was found that derivatives similar to this compound had potent activity against multiple bacterial strains, suggesting their potential as therapeutic agents against infections .

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